molecular formula C10H13BrO B1282847 Benzene, 1-bromo-3-(1,1-dimethylethoxy)- CAS No. 99376-83-7

Benzene, 1-bromo-3-(1,1-dimethylethoxy)-

Cat. No. B1282847
CAS RN: 99376-83-7
M. Wt: 229.11 g/mol
InChI Key: VABJVORTOJWJHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various bromo-substituted benzene derivatives has been explored in several studies. For instance, a one-pot synthesis of benzo[b]thiophenes from 1,3-bis(het)aryl-1,3-monothiodiketones and o-bromoiodoarenes has been achieved using copper-catalyzed intermolecular C-S coupling followed by palladium-catalyzed intramolecular arene-alkene coupling . Another study reports the first synthesis of a natural product, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, from (3-bromo-4,5-dimethoxyphenyl)methanol in five steps . Additionally, 1-bromo-4-(3,7-dimethyloctyl)benzene has been synthesized as a precursor for graphene nanoribbons , and 1-bromo-3,5-bis(trifluoromethyl)benzene has been prepared as a versatile starting material for organometallic synthesis .

Molecular Structure Analysis

The molecular structure and spectroscopy of bromo-substituted benzene derivatives have been characterized using various techniques. For example, 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene was synthesized and characterized by UV-Vis spectroscopy, infrared spectroscopy, and single crystal X-ray diffraction, with theoretical calculations supporting the experimental data . The crystal structures of 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene and its iodine analog were also determined, revealing supramolecular features such as hydrogen bonding and π-π interactions .

Chemical Reactions Analysis

The reactivity of bromo-substituted benzene derivatives has been explored in various chemical reactions. For instance, the synthesis of 2-(aminomethylene)-2H,3H-1-benzothiophene-3-one from 3-bromo-4H-1-benzothiopyran-4-one was achieved, introducing a new donor–acceptor chromophore . The Wittig-Horner reaction was used to synthesize 1-bromo-4-(2,2-diphenylvinyl)benzene, which exhibited aggregation-induced emission (AIE) properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted benzene derivatives have been studied, including their potential biological activities. For example, a series of 1,2-dialkoxy-4-(3-dimethylaminopropionyl)benzenes and their 5-halogeno derivatives were synthesized and evaluated for anti-inflammatory properties, with the 5-bromo derivative showing significant activity . The fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene were investigated, revealing strong fluorescence intensity in the solid state compared to the solution state .

Scientific Research Applications

Synthesis and Characterization

  • Total Synthesis of Biologically Active Compounds : Benzene derivatives like 1-bromo-3-(1,1-dimethylethoxy)- have been used in the total synthesis of biologically active natural products. For instance, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a natural product, was synthesized starting from a related compound (Akbaba et al., 2010).

  • Precursor for Graphene Nanoribbons : 1-bromo-4-(3,7-dimethyloctyl)benzene has been presented as a precursor in the bottom-up synthesis of planar one-dimensional graphene nanoribbons. This application is crucial for controlled edge morphology and narrow widths in nanotechnology (Patil et al., 2012).

  • Organometallic Synthesis : 1-Bromo-3,5-bis(trifluoromethyl)benzene serves as a versatile starting material in organometallic synthesis, facilitating the creation of various organometallic intermediates (Porwisiak & Schlosser, 1996).

Fluorescence and Photoluminescence Studies

  • Fluorescence Properties : The compound 1-Bromo-4-(2,2-diphenylvinyl)benzene exhibits notable fluorescence properties. Its steric configuration hinders tight intermolecular packing, leading to significant fluorescence in both solution and solid states (Liang Zuo-qi, 2015).

Chemical Transformations and Synthesis

  • Ethoxybromination of Enamides : Ethoxybromination of enamides using bromide salts has been studied, yielding highly versatile α-bromo hemiaminals. These intermediates are significant for further chemical transformations (Nocquet‐Thibault et al., 2013).

  • Synthesis of Isoindoles : 1-bromo-2-(dialkoxymethyl)benzenes have been used in the synthesis of 1-substituted 3-alkoxy-1H-isoindoles, showcasing the versatility of bromo-substituted benzene compounds in organic synthesis (Kuroda & Kobayashi, 2015).

  • Michael-induced Ramberg-Bäcklund Reaction : In the field of organic chemistry, bromomethyl ß-styryl and ß-bromostyryl sulfones have been utilized in the Michael-induced Ramberg-Bäcklund reaction, highlighting the role of bromo-substituted benzene compounds in complex organic reactions (Vasin et al., 2003).

Molecular Electronics

  • Building Blocks for Molecular Electronics : Aryl bromides like 1-bromo-4-(methoxymethyl)benzene are used as building blocks for molecular wires in molecular electronics. They serve as precursors for various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires (Stuhr-Hansen et al., 2005).

properties

IUPAC Name

1-bromo-3-[(2-methylpropan-2-yl)oxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-10(2,3)12-9-6-4-5-8(11)7-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABJVORTOJWJHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10543413
Record name 1-Bromo-3-tert-butoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-bromo-3-(1,1-dimethylethoxy)-

CAS RN

99376-83-7
Record name 1-Bromo-3-tert-butoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Condensed isobutylene (100 ml) was added via a dry ice/acetone cold finger, to dichloromethane (70 ml) at −30° C., followed by a solution of 3-bromophenol (21.5 g, 125 mmol) in dichloromethane (30 ml). Trifluoromethanesulphonic acid (1.5 g, 10.0 mmol) was added dropwise, the reaction cooled to −75° C., and stirred for 2 hours. Triethylamine (1.4 ml, 10.0 mmol) was then added, the solution allowed to warm to room temperature and then concentrated in vacuo to remove the isobutylene. The remaining solution was washed with water, dried (Na2SO4), filtered and evaporated to give the desired product as a pale yellow oil, (33 g, slightly impure).
Quantity
100 mL
Type
reactant
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
21.5 g
Type
reactant
Reaction Step Three
Quantity
1.5 g
Type
reactant
Reaction Step Four
Quantity
1.4 mL
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six

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